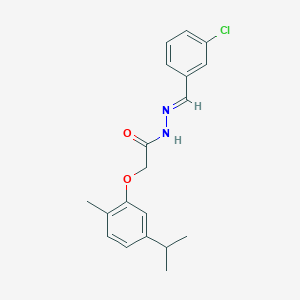![molecular formula C22H24N2O4 B5549294 8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)
8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves various chemical strategies aiming at introducing functional groups at specific positions to achieve desired biological activities. The synthesis often involves the Michael addition reaction, followed by cyclization reactions to introduce the spiro configuration and desired substituents (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one is characterized by the presence of a spiro configuration that includes a five-membered lactam ring. This structure contributes to the compound's biological activity and its interaction with biological targets. The precise molecular structure often determines the specificity and affinity of the compound for certain receptors or enzymes (Wang et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives are diverse, including cycloadditions, acylations, and transformations that lead to various functionalized compounds. These reactions are crucial for modifying the chemical and biological properties of the compound, enabling the synthesis of derivatives with enhanced or specific biological activities (Konovalova et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are significant for their biological application. These properties are influenced by the molecular structure and the presence of functional groups. Detailed physical properties are essential for the formulation and delivery of these compounds in a biological context (Parvez et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biomolecules, are determined by the functional groups present in the compound. The diazaspiro[4.5]decan-2-one core offers a versatile platform for chemical modifications, allowing for the synthesis of compounds with targeted chemical properties for specific biological activities (Samsonov & Volodarsky, 2000).
Scientific Research Applications
Antihypertensive Activity
A study explored the synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, showing potential as antihypertensive agents. This research aimed to identify compounds with alpha-adrenergic blocking properties, indicating potential applications in treating hypertension (Caroon et al., 1981).
Antimycobacterial Activity
Another study focused on the synthesis of enantiomerically pure spiroisoxazolidines through cycloaddition reactions. These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, with some displaying significant inhibitory activity. This suggests potential applications in developing new treatments for tuberculosis (Kumar et al., 2010).
Molecular Modelling and Pharmacological Evaluation
A molecular modeling study accompanied by pharmacological evaluation was conducted on spirohydantoin derivatives. This research aimed at understanding their affinity towards various receptors and their potential as therapeutic agents for neurological disorders (Czopek et al., 2016).
properties
IUPAC Name |
8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-19-8-4-7-18(15-19)20(26)23-13-10-22(11-14-23)16-24(21(27)28-22)12-9-17-5-2-1-3-6-17/h1-8,15,25H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOUBYHRTPGUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CN(C(=O)O2)CCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)
![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)
![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)
![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)
![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)
![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)
![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)


![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)
![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)